2,4-DI-Tert-butoxyphenol

Description

Nomenclature and Structural Representation in Scholarly Contexts

In scholarly literature, 2,4-Di-tert-butylphenol (B135424) is identified by its systematic IUPAC name, 2,4-bis(1,1-dimethylethyl)phenol. nist.gov The structure consists of a central phenol (B47542) core, which is a benzene (B151609) ring bonded to a hydroxyl (-OH) group. Two tert-butyl groups, (CH₃)₃C-, are substituted on the benzene ring at positions 2 and 4, relative to the hydroxyl group. nih.gov This specific arrangement, with bulky groups at the ortho and para positions, provides significant steric hindrance around the hydroxyl group, a key feature influencing its reactivity and antioxidant properties. mdpi.comchemicalland21.com The compound is a white to yellow crystalline solid with a phenolic odor. nih.govwikipedia.org

Below is a table summarizing the key identifiers for 2,4-Di-tert-butylphenol. nist.govwikipedia.org

| Identifier | Value |

| IUPAC Name | 2,4-bis(1,1-dimethylethyl)phenol nist.gov |

| Common Names | 2,4-Di-tert-butylphenol (2,4-DTBP), 2,4-Bis(tert-butyl)phenol, 1-Hydroxy-2,4-di-tert-butylbenzene nih.govwikipedia.org |

| CAS Number | 96-76-4 nist.govwikipedia.org |

| Molecular Formula | C₁₄H₂₂O nist.govwikipedia.org |

| Molecular Weight | 206.32 g/mol nih.gov |

| SMILES | CC(C)(C)c1ccc(O)c(c1)C(C)(C)C wikipedia.org |

| InChI Key | ICKWICRCANNIBI-UHFFFAOYSA-N nist.govwikipedia.org |

This table is interactive. Click on the headers to sort.

Historical Perspectives on Discovery and Early Research

The synthesis and study of 2,4-Di-tert-butylphenol are rooted in the broader development of alkylated phenols for industrial applications. Its preparation is typically achieved through the Friedel-Crafts alkylation of phenol. wikipedia.org This classic organic reaction involves treating phenol with an alkylating agent, such as isobutylene (B52900), in the presence of an acid catalyst. wikipedia.orggoogle.com Historically, strong liquid acids like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) were employed. tandfonline.com Over time, research has shifted towards more environmentally benign and reusable solid acid catalysts, such as zeolites or tungstophosphoric acid supported on silica. wikipedia.orgtandfonline.com

Early research on 2,4-DTBP was driven by its utility as a precursor to antioxidants. hexiechem.com The presence of bulky tert-butyl groups ortho and para to the hydroxyl group makes the phenoxyl radical, formed upon hydrogen atom donation, relatively stable. This stability is key to its function as a radical scavenger, which can terminate the autocatalytic oxidation cycles that lead to the degradation of materials like plastics and rubber. chemicalland21.com This foundational understanding established 2,4-DTBP as an important intermediate in the chemical industry for producing more complex, higher molecular weight antioxidants. vinatiorganics.comgoogle.com

Significance and Research Trajectory within Organic Chemistry and Related Disciplines

The significance of 2,4-Di-tert-butylphenol in organic chemistry stems primarily from its role as a versatile intermediate and building block. vinatiorganics.com Its most dominant application is in the production of phosphite-based secondary antioxidants, notably Tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Antioxidant 168). vinatiorganics.comwikipedia.org This derivative is a crucial additive in the polymer industry, used to protect plastics like polyethylene (B3416737) and polypropylene (B1209903) during high-temperature processing. mdpi.comvinatiorganics.com Furthermore, 2,4-DTBP serves as a starting material for phenolic benzotriazole-type UV absorbers, which are vital for stabilizing polymers against photodegradation. wikipedia.org

The research trajectory of 2,4-DTBP has expanded beyond polymer additives. It is a key component in the synthesis of specialized molecules, including fragrances, agrochemicals, and catalysts like Jacobsen's catalyst. wikipedia.org It is also used in the synthesis of pharmaceuticals such as Probucol (B1678242) and Nicanartine. vinatiorganics.com

More recently, research has focused on the biological activities of 2,4-DTBP itself, as it has been identified as a natural product in numerous species. nih.govvinatiorganics.com Studies have investigated its antioxidant, anti-inflammatory, antifungal, and antibacterial properties. mdpi.comvinatiorganics.comresearchgate.net For instance, it has shown efficacy against the fungus Fusarium oxysporum and has been found to inhibit the growth of various bacteria. ebi.ac.uk This line of research highlights a shift from viewing 2,4-DTBP solely as a synthetic intermediate to recognizing its potential as a bioactive compound, opening new avenues for investigation in medicinal chemistry and agricultural science. ebi.ac.ukthaiscience.info

Below is a table of selected physical and chemical properties for 2,4-Di-tert-butylphenol.

| Property | Value |

| Appearance | White crystalline solid wikipedia.org |

| Melting Point | 56.8 °C (134.2 °F; 329.9 K) wikipedia.org |

| Boiling Point | 264.2 °C (507.6 °F; 537.3 K) wikipedia.org |

| Density | 0.887 g/cm³ wikipedia.org |

| Solubility in Water | 33 mg/L at 25 °C wikipedia.org |

| Acidity (pKa) | 11.6 wikipedia.org |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Properties

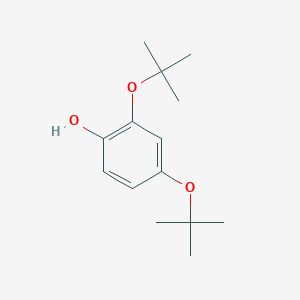

Molecular Formula |

C14H22O3 |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

2,4-bis[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C14H22O3/c1-13(2,3)16-10-7-8-11(15)12(9-10)17-14(4,5)6/h7-9,15H,1-6H3 |

InChI Key |

LLWMTPHALFOSHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Di Tert Butylphenol

Strategic Routes for Laboratory Synthesis

Laboratory synthesis of 2,4-DTBP focuses on achieving high selectivity and yield through controlled reaction conditions. The primary methods involve the electrophilic substitution of phenol (B47542).

Friedel-Crafts Alkylation of Phenolic Substrates with Isobutylene (B52900)

A predominant method for synthesizing 2,4-di-tert-butylphenol (B135424) is the Friedel-Crafts alkylation of phenol with isobutylene. wikipedia.org This reaction is typically catalyzed by strong acids, which can be homogeneous liquid acids like sulfuric acid or heterogeneous solid acids such as zeolites. wikipedia.orggloballcadataaccess.org The process involves reacting phenol with isobutylene under relatively mild conditions. For instance, using small quantities of sulfuric acid at temperatures below 80°C is one effective approach. globallcadataaccess.org

Alternative catalysts include alumina (B75360) containing 1 to 40% by weight of acid, with reaction temperatures ranging from 60°C to 220°C. google.com A patented method specifies mixing phenol with a catalyst, then adding isobutylene at a reaction temperature of 50°C to 100°C, which can yield an alkylation liquid containing 84% to 88% 2,4-di-tert-butylphenol. google.com Cleaner production techniques employ transition metal oxide-doped molecular sieves (X-type or Y-type) as catalysts, which demonstrate high catalytic activity and improve reaction selectivity by minimizing byproducts. google.com

Catalytic Alkylation with Tert-Butyl Alcohols

An alternative to using the gaseous isobutylene is the alkylation of phenol with tert-butyl alcohol, which is easier to handle in a laboratory setting. wikipedia.org This reaction is effectively catalyzed by various systems, particularly environmentally benign Brønsted acidic ionic liquids. epa.gov Research using such ionic liquids has demonstrated phenol conversion rates of up to 94.2% at a temperature of 80°C and a 2:1 molar ratio of alcohol to phenol. epa.gov

Solid acid catalysts are also highly effective. Mesoporous molecular sieves containing tungstophosphoric acid (TPA-SBA-15), synthesized via a sol-gel technique, have shown exceptional performance. sci-hub.se With these catalysts, phenol conversion can reach 99.6% with a selectivity of 77% towards 2,4-DTBP. sci-hub.se The reaction is endothermic, meaning higher temperatures favor the formation of 2,4-DTBP over mono-alkylated products. sci-hub.se Other studies have explored catalysts made from coal fly ash, which also show good activity in this alkylation reaction. osti.gov

Alternative Alkylation Pathways (e.g., using 2-Bromo-2-methylpropane)

Alkylation can also be performed using tert-butyl halides, such as 2-bromo-2-methylpropane (B165281) or tert-butyl chloride. chemicalbook.comcerritos.edu The Friedel-Crafts alkylation mechanism involves a strong Lewis acid catalyst, like anhydrous aluminum chloride, which facilitates the formation of a tert-butyl carbocation. cerritos.edu This carbocation then acts as the electrophile in the substitution reaction with phenol. A general laboratory procedure using tert-butyl halides involves reacting the aromatic compound with the alkyl halide in the presence of a rhenium carbonyl complex catalyst at 80°C for approximately 18 hours. chemicalbook.com The use of a tertiary halide is advantageous as it limits the potential for carbocation rearrangement, a common issue in Friedel-Crafts alkylations. cerritos.edu

Optimization of Reaction Conditions and Yields

The yield and selectivity of 2,4-DTBP are highly dependent on the optimization of several reaction parameters, including temperature, reactant molar ratios, and the choice of catalyst.

Temperature: For alkylation with tert-butyl alcohol using ionic liquid catalysts, 80°C has been identified as an optimal temperature for achieving maximum selectivity for 2,4-DTBP. ijarse.com Similarly, when using isobutylene, reaction temperatures are often controlled in the range of 65-95°C to achieve high product content. google.com Studies show that while higher temperatures generally increase phenol conversion, an optimal temperature is crucial for maximizing selectivity towards the di-substituted product. sci-hub.seijarse.com

Reactant Molar Ratio: The ratio of the alkylating agent to phenol is a critical factor. For the alkylation with tert-butyl alcohol, a molar ratio of 3:1 (alcohol to phenol) was found to yield the maximum selectivity for 2,4-DTBP. ijarse.com In the case of isobutylene, a molar ratio between 1.05:1 and 1.30:1 (isobutylene to phenol) is often employed. google.com

Catalyst System: The catalyst choice profoundly influences the reaction's outcome. Both liquid acids and various solid acid catalysts have been optimized for this process.

Below is a table summarizing findings from various research studies on the synthesis of 2,4-DTBP.

| Alkylating Agent | Catalyst System | Temperature (°C) | Phenol:Agent Molar Ratio | Phenol Conversion (%) | 2,4-DTBP Selectivity/Yield (%) | Reference |

| tert-Butyl Alcohol | Brønsted Acidic Ionic Liquid | 80 | 1:2 | 94.2 | - | epa.gov |

| tert-Butyl Alcohol | [SBTEA][PTSA] Ionic Liquid | 80 | 1:3 | - | Max Selectivity Achieved | ijarse.com |

| tert-Butyl Alcohol | TPA-SBA-15 | 130 | 1:2 | 99.6 | 77 | sci-hub.se |

| Isobutylene | Proprietary Catalyst | 70-90 | 1:1.10-1.30 | - | 84-88 (Product Content) | google.com |

| Isobutylene | Transition Metal Doped Zeolite | 120 | 1:2 | 99.75 | 79.88 | google.com |

Industrial Scale Production Processes

On an industrial scale, the synthesis of 2,4-DTBP prioritizes efficiency, catalyst reusability, and continuous operation to handle large production volumes, estimated to be around 25,000 metric tonnes per year globally. globallcadataaccess.org

Continuous Flow Reactor Applications in Manufacturing

Continuous flow reactors offer significant advantages for the industrial production of alkylated phenols. The alkylation of phenol with tert-butyl alcohol has been successfully carried out in continuous flow reactors using solid acid catalysts derived from materials like fly ash. osti.gov This setup allows for the systematic study of process parameters such as space velocity, temperature, and reactant ratios to optimize production. osti.gov For industrial processes involving phenol alkylation, column-type reactors packed with solid acid catalysts are often used, representing a form of continuous processing. nih.gov While research into the direct synthesis of 2,4-DTBP in flow reactors is specific, related processes demonstrate the potential of this technology. For example, the synthesis of a derivative, 2,2′-methylene-bis(4,6-di-tert-butylphenol) phosphate (B84403) chloride, in a continuous flow reactor achieved a high yield of 98% with a very short residence time of only 4 minutes, showcasing the efficiency and scalability of continuous manufacturing. acs.org

Catalyst Systems in Large-Scale Synthesis (e.g., Acid Catalysts, Zeolites, Alumina-supported Catalysts)

The industrial synthesis of 2,4-di-tert-butylphenol is predominantly achieved through the Friedel-Crafts alkylation of phenol with isobutylene or its precursors, such as tert-butyl alcohol. frontiersin.orgchemicalforums.com The choice of catalyst is critical in directing the selectivity towards the 2,4-disubstituted product and ensuring high conversion rates. A variety of acidic catalysts have been investigated for this purpose.

Strong liquid acids like triflic acid can catalyze the reaction, but the focus for industrial applications has shifted towards solid acid catalysts to mitigate issues of corrosion, separation, and waste disposal. frontiersin.orgchemicalforums.com Solid acids such as zeolites, clays, and supported catalysts are widely employed.

Zeolites and Molecular Sieves: Zeolites are favored due to their defined pore structures, which can influence product selectivity through shape-selective catalysis. H-Y zeolites have been shown to effectively produce 2,4-di-tert-butylphenol (2,4-DTBP). siigroup.comsigmaaldrich.com More advanced systems include transition metal oxide-doped molecular sieves (X-type or Y-type), which demonstrate high phenol conversion and good selectivity for 2,4-DTBP. sigmaaldrich.com Mesoporous molecular sieves like TPA-SBA-15 (tungstophosphoric acid on an SBA-15 support) have also proven to be highly active and stable catalysts for the alkylation of phenol with tert-butyl alcohol. chemicalforums.com

Clay and Alumina-supported Catalysts: Activated clays, such as attapulgite (B1143926), serve as a low-cost and active catalyst, achieving high concentrations of 2,4-DTBP in the final alkylation liquid. nih.gov Aluminum phenolate (B1203915) is another catalyst used in phenol alkylation, although its use can sometimes favor the formation of other isomers like 2,6-di-tert-butylphenol, with 2,4-DTBP being a by-product. nih.gov

Ionic Liquids: More recently, ionic liquids have been explored as recyclable and efficient catalysts. For instance, a heteropolyanion-based ionic liquid achieved a phenol conversion of 93% in the alkylation with tert-butyl alcohol. nih.gov

The table below summarizes the performance of various catalyst systems in the synthesis of 2,4-di-tert-butylphenol.

| Catalyst System | Alkylation Agent | Key Findings | Reference |

|---|---|---|---|

| H-Y Zeolites | Isobutene (in supercritical CO₂) | Yielded 65% 2,4-DTBP at 130°C and 10 MPa. | siigroup.com, sigmaaldrich.com |

| Transition Metal Oxide-Doped Molecular Sieve (X/Y-type) | Isobutene | Achieved 99.8% phenol conversion with ~80% selectivity for 2,4-DTBP. Catalyst is reusable. | sigmaaldrich.com |

| TPA-SBA-15 | tert-Butyl Alcohol | Reached 99.6% phenol conversion with 77% selectivity for 2,4-DTBP. Stable for over 160 hours. | chemicalforums.com |

| Attapulgite Clay | Isobutene | Resulted in an alkylation liquid containing 84-88% 2,4-DTBP. | nih.gov |

| Ionic Liquid ([HIMA]OTs) | tert-Butyl Alcohol | Achieved 93% phenol conversion at 80°C, with 48% selectivity for 2,4-DTBP. | nih.gov |

Process Efficiency and Purity Considerations in Industrial Preparations

In industrial settings, maximizing process efficiency and product purity is paramount. The synthesis of 2,4-di-tert-butylphenol involves balancing reaction parameters to optimize yield and selectivity while minimizing the formation of by-products such as 2-tert-butylphenol, 4-tert-butylphenol (B1678320), 2,6-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol. nih.gov

Key factors influencing efficiency include reaction temperature, the molar ratio of reactants, and reaction time. For example, in a process using an attapulgite catalyst, optimizing the temperature to 65–95°C and the phenol to isobutylene ratio was crucial for achieving a high content of 84–88% 2,4-di-tert-butylphenol in the product mixture. nih.gov Similarly, when using TPA-SBA-15 catalysts, the conversion of phenol and selectivity for 2,4-DTBP were found to be highly dependent on the reaction temperature and the composition of the feedstock. chemicalforums.com With these catalysts, a phenol conversion of 99.6% and a selectivity of 77% for 2,4-DTBP could be obtained, demonstrating high efficiency. chemicalforums.com

Clean production methods focus on catalyst reusability. For instance, transition metal oxide-doped molecular sieves can be recycled multiple times with only a minor addition of fresh catalyst, maintaining a phenol conversion rate of over 99.7% and a 2,4-DTBP selectivity of around 80%. sigmaaldrich.com The final purity of 2,4-di-tert-butylphenol is achieved through downstream processing, typically involving rectification and purification of the crude alkylation liquid. nih.gov

Derivatization and Functionalization Reactions

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 2,4-di-tert-butylphenol is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group and, to a lesser extent, by the two tert-butyl groups. The hydroxyl group is a powerful ortho-, para-director, while alkyl groups are also ortho-, para-directing. In 2,4-di-tert-butylphenol, the positions ortho (2, 6) and para (4) to the hydroxyl group are considered for substitution. However, the 2- and 4-positions are already occupied by bulky tert-butyl groups. This leaves the 6-position as the primary site for electrophilic attack. The steric hindrance from the adjacent tert-butyl group at the 2-position can influence the reactivity of the 6-position.

The nitration of 2,4-di-tert-butylphenol has been studied as a method to introduce a nitro functional group onto the phenolic ring. The reaction is highly regioselective due to the directing effects of the existing substituents.

Reagents and Conditions: Nitration is typically carried out using a nitrating agent such as nitric acid (HNO₃), often in combination with sulfuric acid (H₂SO₄), under carefully controlled temperature conditions. sigmaaldrich.com Temperatures are generally kept low, ranging from 0°C to room temperature, to ensure selective mononitration and prevent side reactions. sigmaaldrich.com Alternative, milder, and more chemoselective nitrating agents like tert-butyl nitrite (B80452) have also been employed, which can yield mononitro derivatives efficiently with tert-butanol (B103910) as the only byproduct. nist.govchegg.com

Products: The primary product of the nitration of 2,4-di-tert-butylphenol is 2,4-di-tert-butyl-6-nitrophenol (B1297931). sigmaaldrich.com The electrophile (NO₂⁺) attacks the 6-position, which is ortho to the activating hydroxyl group and meta to the 4-tert-butyl group. Under certain conditions, such as nitration with nitric oxide in the presence of copper(II)-superoxo complexes, the formation of 2,4-di-tert-butyl-6-nitrophenol can proceed with yields of 75-80%. sigmaaldrich.com Research has also identified the formation of intermediate species like nitrodienones during the reaction. wikipedia.org

| Nitrating Agent | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Controlled temperature (0°C to room temp.) | 2,4-Di-tert-butyl-6-nitrophenol | sigmaaldrich.com |

| tert-Butyl Nitrite | Dichloromethane, room temperature | Mononitro derivatives (preferentially 6-nitro) | nist.gov |

| Nitric Oxide (NO) / Copper(II) complexes | -90°C to room temperature | 2,4-Di-tert-butyl-6-nitrophenol (~75-80% yield) | sigmaaldrich.com |

The sulfonation of 2,4-di-tert-butylphenol is a complex process that involves not only the addition of a sulfonic acid group (–SO₃H) but also potential side reactions like isomerization and dealkylation (de-t-butylation). researchgate.net The outcome is highly dependent on the specific sulfonating agent and the reaction conditions.

When 2,4-di-tert-butylphenol is treated with 98.5% sulfuric acid at 35°C over an extended period (10 days), significant de-t-butylation occurs. researchgate.net The reaction does not yield a simple sulfonated derivative of the starting material. Instead, it results in a mixture containing approximately 50% 4-t-butylphenol-2,6-disulphonic acid and 50% phenol-2,4-disulphonic acid. researchgate.net This product distribution is explained by competing pathways of protiode-t-butylation (loss of a tert-butyl group and replacement by a proton) and subsequent sulphodeprotonation (sulfonation at a C-H bond). researchgate.net In some cases, direct sulphode-t-butylation (replacement of a tert-butyl group with a sulfonic acid group) can also occur. researchgate.net

Oxidation Pathways and Products (e.g., Quinone Formation)

The oxidation of 2,4-di-tert-butylphenol can proceed through various pathways, yielding a range of products depending on the oxidant and reaction conditions. A significant oxidation product is the corresponding quinone. For instance, the oxidation of 2,4-di-tert-butylphenol can lead to the formation of quinone derivatives. acs.org

Furthermore, oxidation with peroxy radicals has been shown to produce at least ten different products. These products are categorized into three main groups based on the type of radical-radical coupling reaction involved in their formation: phenoxy-peroxy coupling, phenoxy-phenoxy coupling at the 6-position, and phenoxy-phenoxy coupling between the oxygen atom of one radical and the 6-position of another. cdnsciencepub.com This highlights the complexity of the oxidation process and the variety of potential products.

The degradation of 2,4-di-tert-butylphenol has also been investigated using advanced oxidation processes, such as the ultraviolet/persulfate (UV/PS) system. researchgate.net This method relies on the generation of highly reactive sulfate (B86663) and hydroxyl radicals to break down the phenol structure. The degradation efficiency is influenced by factors like the concentration of the persulfate oxidant. researchgate.net

Reduction Reactions

Information regarding the direct reduction of the phenolic group in 2,4-di-tert-butylphenol is not extensively detailed in the provided search results. The primary focus of reduction reactions involving derivatives of this compound is centered on the conversion of nitro groups to amino groups, as seen in the synthesis of advanced derivatives.

Radical Coupling and Dimerization Reactions

2,4-Di-tert-butylphenol is known to undergo radical coupling reactions, particularly dimerization. When subjected to conditions that promote radical formation, it can form a dimeric carbon-carbon coupled product. researchgate.net This reactivity is a key characteristic of sterically hindered phenols. The oxidation of 2,4-di-tert-butylphenol with peroxy radicals also leads to products formed through various phenoxy-phenoxy radical coupling mechanisms. cdnsciencepub.com The formation of the stable 2,4,6-tri-tert-butylphenoxyl radical from its parent phenol through oxidation is a well-documented process, often involving reagents like potassium ferricyanide. rsc.orgacs.org

Synthesis of Advanced Derivatives (e.g., 5-Amino-2,4-di-tert-butylphenol)

A significant application of 2,4-di-tert-butylphenol chemistry is in the synthesis of its derivatives, notably 5-Amino-2,4-di-tert-butylphenol. This compound serves as a crucial intermediate in the preparation of the pharmaceutical agent Ivacaftor. chemicalbook.comtdcommons.org

The synthesis of 5-Amino-2,4-di-tert-butylphenol is typically achieved through a nitration-reduction route. This involves the initial nitration of a hydroxyl-protected 2,4-di-tert-butylphenol, followed by deprotection and subsequent reduction of the nitro group to an amine.

Several methods for the reduction of the intermediate, 2,4-di-tert-butyl-5-nitrophenol, have been reported. One common method involves the use of palladium on activated carbon (Pd/C) as a catalyst with a hydrogen source. For example, a mixture of 2,4-di-tert-butyl-5-nitrophenol, ammonium (B1175870) formate, and 5% Pd/C in ethanol (B145695) can be refluxed to yield 5-Amino-2,4-di-tert-butylphenol. chemicalbook.comchemicalbook.com Alternatively, catalytic hydrogenation using hydrogen gas under pressure with 5% Pd/C in a solvent like ethyl acetate (B1210297) is also an effective method. tdcommons.org

The following table summarizes a reported synthesis of 5-Amino-2,4-di-tert-butylphenol:

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2,4-di-tert-butyl-5-nitro-phenol | Ammonium formate, Pd-5% wt. on activated carbon | Ethanol | Reflux, 2 hours | 5-Amino-2,4-di-tert-butyl-phenol | Quantitative | chemicalbook.com |

This synthetic pathway is of considerable interest due to the importance of 5-Amino-2,4-di-tert-butylphenol as a key building block in the pharmaceutical industry. google.com

Advanced Spectroscopic and Analytical Characterization of 2,4 Di Tert Butylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed map of the proton and carbon environments within the 2,4-di-tert-butylphenol (B135424) molecule can be constructed.

¹H NMR Spectral Analysis and Proton Environment Mapping

The ¹H NMR spectrum of 2,4-di-tert-butylphenol provides critical information about the number, type, and connectivity of protons in the molecule. The spectrum typically exhibits distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the two tert-butyl groups. chemicalbook.comresearchgate.net

The chemical shifts (δ) are influenced by the electronic environment of each proton. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The aromatic protons appear as distinct multiplets due to spin-spin coupling with neighboring protons. The eighteen protons of the two tert-butyl groups typically appear as two sharp singlets, reflecting their chemical equivalence within each group but non-equivalence with respect to their position on the phenol (B47542) ring. nih.gov

Table 1: ¹H NMR Spectral Data for 2,4-Di-tert-butylphenol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| OH | Variable | s (broad) |

| Ar-H (position 3) | ~7.3 | d |

| Ar-H (position 5) | ~7.0 | dd |

| Ar-H (position 6) | ~6.8 | d |

| C(CH₃)₃ (position 2) | ~1.4 | s |

| C(CH₃)₃ (position 4) | ~1.3 | s |

Note: 's' denotes a singlet, 'd' a doublet, and 'dd' a doublet of doublets. Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed picture of the carbon framework of 2,4-di-tert-butylphenol. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The spectrum shows signals for the six aromatic carbons, with those bearing the hydroxyl and tert-butyl groups appearing at characteristic downfield shifts. The quaternary carbons of the tert-butyl groups and the carbons of the methyl groups also produce distinct signals in the aliphatic region of the spectrum. chemicalbook.com

Table 2: ¹³C NMR Spectral Data for 2,4-Di-tert-butylphenol

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~152 |

| C-2 (C-C(CH₃)₃) | ~135 |

| C-3 (C-H) | ~123 |

| C-4 (C-C(CH₃)₃) | ~141 |

| C-5 (C-H) | ~126 |

| C-6 (C-H) | ~115 |

| C (CH₃)₃ (position 2) | ~34 |

| C(C H₃)₃ (position 2) | ~31 |

| C (CH₃)₃ (position 4) | ~35 |

| C(C H₃)₃ (position 4) | ~30 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Confirmation

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. nih.gov

A COSY spectrum reveals correlations between protons that are coupled to each other, confirming the ortho and meta relationships between the aromatic protons. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated aromatic carbons. These techniques provide a robust confirmation of the structural assignments made from the one-dimensional spectra. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.govnist.gov The molecular formula of 2,4-di-tert-butylphenol is C₁₄H₂₂O, with a molecular weight of approximately 206.32 g/mol . nih.govwikipedia.org

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing the molecular ion peak (M⁺) and various fragment ion peaks.

For 2,4-di-tert-butylphenol, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 206. massbank.eu A prominent fragment ion is typically observed at m/z 191, corresponding to the loss of a methyl group ([M-CH₃]⁺). massbank.eu Another significant fragment at m/z 175 arises from the loss of a propyl group, likely through a rearrangement process. massbank.eu The base peak, the most intense peak in the spectrum, is often the [M-CH₃]⁺ ion. massbank.eu The fragmentation of the tert-butyl group is a characteristic feature. nih.gov

Table 3: Key Fragment Ions in the EI-Mass Spectrum of 2,4-Di-tert-butylphenol

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 175 | [M - C₃H₇]⁺ |

| 57 | [C(CH₃)₃]⁺ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. The exact mass of 2,4-di-tert-butylphenol is 206.1671. massbank.eu This precise mass measurement is invaluable for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy for Molecular Conformation and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure, conformation, and bonding characteristics of 2,4-di-tert-butylphenol. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to the spatial arrangement of atoms and the nature of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For 2,4-di-tert-butylphenol, the FT-IR spectrum has been recorded in the 4000–400 cm⁻¹ range. nih.gov

Key vibrational bands observed in the FT-IR spectrum of 2,4-di-tert-butylphenol include the characteristic O-H stretching vibration of the phenolic hydroxyl group, C-H stretching vibrations of the aromatic ring and the tert-butyl groups, C-C stretching vibrations within the aromatic ring, and various bending vibrations. The precise frequencies of these bands can be influenced by factors such as hydrogen bonding and the steric hindrance imposed by the bulky tert-butyl groups. Molecular characterization of the compound has been confirmed through FT-IR analysis, among other techniques. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 2,4-di-tert-butylphenol has been recorded in the 3500–50 cm⁻¹ range. nih.gov

The Raman spectrum provides valuable information about the skeletal vibrations of the benzene (B151609) ring and the vibrations associated with the tert-butyl substituents. By comparing the experimental FT-IR and FT-Raman data with theoretical calculations, such as those using density functional theory (DFT), a detailed assignment of the observed vibrational bands can be achieved. This correlative approach has shown good agreement between the calculated and measured spectra, confirming the molecular geometry and vibrational properties of the compound. nih.gov

Table 1: Selected Vibrational Frequencies and Assignments for 2,4-Di-tert-butylphenol

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |

| 3645 | 3644 | O-H Stretching |

| 3068 | 3070 | C-H Aromatic Stretching |

| 2965 | 2966 | C-H Asymmetric Stretching of CH₃ |

| 1618 | 1620 | C-C Aromatic Stretching |

| 1439 | 1442 | C-H Asymmetric Bending of CH₃ |

| 1238 | 1240 | C-O Stretching |

| 878 | 877 | C-H Out-of-plane Bending |

| 558 | 560 | Ring Bending |

Note: Data derived from a study combining experimental measurements and theoretical calculations. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of 2,4-di-tert-butylphenol, enabling its separation from complex mixtures, determination of its purity, and quantitative analysis. Gas Chromatography and High-Performance Liquid Chromatography are the most prominently used methods for these purposes. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is widely used for the identification and quantification of 2,4-di-tert-butylphenol in various matrices. analytice.comresearchgate.netnih.gov

In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification of the compound. The NIST WebBook provides extensive GC and mass spectrometry data for 2,4-di-tert-butylphenol. nist.govnist.govnist.gov

GC-MS has been successfully employed to identify 2,4-di-tert-butylphenol as a major component in plant extracts and as a volatile organic compound produced by microorganisms. nih.govbiomedpharmajournal.orgnih.gov For instance, in a study of Parkia javanica bark extract, 2,4-di-tert-butylphenol was identified as the major compound in certain chromatographic fractions, with a retention time of approximately 22.17 minutes. biomedpharmajournal.org The technique is also used for the determination of this compound in food samples and human serum. researchgate.netnih.govdiva-portal.org

Table 2: Example of GC-MS Parameters for 2,4-Di-tert-butylphenol Analysis

| Parameter | Value/Description |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) analytice.com |

| GC Column | Varies by study, e.g., Elite-5MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Example: Initial temp 60°C, ramp to 280°C |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Retention Time | ~22.17 min (in a specific study) biomedpharmajournal.org |

| Key Mass Fragments (m/z) | 206 (M+), 191 (M-15) |

Note: Parameters can vary significantly depending on the specific application and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of 2,4-di-tert-butylphenol. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally labile, although 2,4-di-tert-butylphenol is amenable to both GC and HPLC. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

HPLC is frequently used for the quantitative analysis of 2,4-di-tert-butylphenol and for its preparative purification from complex mixtures. nih.govresearchgate.net The choice of the stationary phase (e.g., C18 for reversed-phase chromatography) and the composition of the mobile phase (e.g., a mixture of methanol, acetonitrile, and/or water) are critical for achieving optimal separation. Detection is typically accomplished using a UV detector, as the phenolic ring of 2,4-di-tert-butylphenol absorbs UV light. This compound has been identified in various organisms using techniques including HPLC. mdpi.com

Table 3: General HPLC Parameters for 2,4-Di-tert-butylphenol Analysis

| Parameter | Value/Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase, e.g., C18 |

| Mobile Phase | Isocratic or gradient mixture of solvents like Acetonitrile and Water |

| Detector | UV-Vis Detector (set at a wavelength corresponding to the absorbance maximum of the analyte) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Application | Quantitative analysis, preparative purification researchgate.net |

Note: Specific conditions are developed and optimized for each analytical or preparative task.

Computational Chemistry and Theoretical Investigations of 2,4 Di Tert Butylphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 2,4-di-tert-butylphenol (B135424). These methods offer a detailed description of the molecule's geometric and electronic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry

DFT calculations have been employed to determine the optimized molecular geometry of 2,4-di-tert-butylphenol. A study utilized the B3LYP functional with a 6-31G** basis set to model the structure of the compound. biomedres.us The optimization of the molecular structure is a fundamental step in understanding its stability and reactivity. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

For a related derivative, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, DFT computations were performed using the B3LYP functional and the LanL2DZ basis set. nih.goviucr.orgresearchgate.net The optimized molecular structure from these calculations was compared with experimental X-ray diffraction data, showing a good correlation for bond lengths and angles. nih.goviucr.org For instance, the C1—O1 bond length was calculated to be 1.376 Å, close to the experimental value of 1.353 (2) Å. nih.goviucr.org Such studies on derivatives provide a framework for validating the computational methods used for the parent compound, 2,4-di-tert-butylphenol.

Table 1: Selected Theoretical and Experimental Bond Parameters for a 2,4-Di-tert-butylphenol Derivative nih.goviucr.org

| Parameter | Theoretical (B3LYP/LanL2DZ) | Experimental (X-ray) |

| C1—O1 Bond Length | 1.376 Å | 1.353 (2) Å |

| C15=N1 Bond Length | 1.308 Å | 1.273 (2) Å |

| C1—C14—C15—N1 Torsion Angle | -0.14° | -3.9 (3)° |

Conformational Analysis and Energy Minima Identification

The conformational landscape of 2,4-di-tert-butylphenol is of significant interest due to the presence of bulky tert-butyl groups which can influence its chemical and biological activity. A combined experimental and theoretical study has been conducted on the conformational stability of 2,4-di-tert-butylphenol. nih.gov Theoretical calculations are essential to identify the different possible conformers and to determine their relative energies, thus identifying the most stable conformations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity of a molecule. For 2,4-di-tert-butylphenol, the energies of these orbitals and their distribution across the molecule determine its electron-donating and accepting capabilities.

Calculations have shown that the HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov The HOMO-LUMO energy gap is a key parameter for assessing the chemical stability and reactivity of a compound. nih.gov In a study on a derivative of 2,4-di-tert-butylphenol, the frontier molecular orbitals were obtained using DFT/B3LYP method with the LanL2DZ basis set, highlighting their importance in predicting electronic and optical properties. nih.gov The distribution of these orbitals reveals the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Vibrational Spectra Prediction and Correlation with Experimental Data

Theoretical calculations of vibrational spectra play a vital role in the interpretation of experimental infrared (IR) and Raman spectra. A detailed study on 2,4-di-tert-butylphenol reported its FT-IR (400-4000 cm⁻¹) and FT-Raman (50-3500 cm⁻¹) spectra. nih.gov The harmonic vibrational frequencies for the ground state of the molecule were calculated using DFT with the BLYP and B3LYP methods. nih.gov

The calculated vibrational frequencies showed good agreement with the experimental spectra, allowing for a detailed assignment of the vibrational modes. nih.gov This correlation between theoretical and experimental data provides a robust validation of the computational model and a deeper understanding of the vibrational properties of the molecule. Such studies are crucial for the structural characterization of the compound. For instance, in a study of a hydrogen-bonded system involving 4-tert-butylphenol (B1678320), DFT calculations accurately predicted the shift in the O-H stretching frequency upon hydrogen bonding. nih.gov

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. For 2,4-di-tert-butylphenol, these studies have been particularly insightful in understanding its antioxidant properties.

Elucidation of Radical Scavenging Mechanisms (e.g., Hydroxyl Radical Interactions)

The antioxidant activity of 2,4-di-tert-butylphenol is largely attributed to its ability to scavenge free radicals. A computational study using DFT with the B3LYP/6-31G** functional was performed to elucidate the molecular mechanism of its interaction with hydroxyl radicals (HO•). biomedres.usresearchgate.net

The proposed mechanism involves a hydrogen abstraction from the hydroxyl group of the phenol (B47542) by the HO• radical. biomedres.usresearchgate.net This initial step leads to the formation of a stable phenoxyl radical. The stability of this radical is a key factor in the antioxidant efficiency of the compound. The study modeled the propagation and termination stages of the radical scavenging process, suggesting that the resulting phenoxyl radicals are eliminated through self-annihilation or by reacting with other radicals to form quinonic and phenolic-derived compounds as final products. biomedres.usresearchgate.net This in-silico modeling provides a chemical explanation for the DNA protective and antimutagenic activities of 2,4-di-tert-butylphenol observed in experimental studies. biomedres.usresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods have been instrumental in understanding how 2,4-di-tert-butylphenol interacts with various biological macromolecules.

Molecular docking studies have been conducted to explore the antifungal mechanism of 2,4-di-tert-butylphenol, particularly its interaction with β-tubulin, a crucial protein for microtubule formation in eukaryotic cells. acs.orgnih.gov In a study investigating its effect on the agriculturally significant fungus Fusarium oxysporum, molecular docking analysis validated the potential of 2,4-di-tert-butylphenol to bind to β-tubulin. acs.orgnih.gov

The simulations revealed specific interactions at the molecular level. acs.orgnih.gov The analysis identified two amino acid residues within the β-tubulin protein, Histidine (HIS) 118 and Threonine (THR) 117, that form hydrogen bonds with the 2,4-di-tert-butylphenol molecule. acs.orgnih.gov This binding is believed to inhibit the proliferation of microtubules and suppress their dynamic instability, which is critical for processes like fungal spore germination and hyphal growth. acs.orgnih.gov These findings suggest that 2,4-di-tert-butylphenol can act as a potent inhibitor of β-tubulin in F. oxysporum. acs.orgnih.gov

| Macromolecule | Ligand | Target Organism | Identified Interacting Residues | Interaction Type |

|---|---|---|---|---|

| β-tubulin | 2,4-Di-tert-butylphenol | Fusarium oxysporum | HIS 118, THR 117 | Hydrogen Bonding acs.orgnih.gov |

The interaction of 2,4-di-tert-butylphenol with the insect olfactory system has been a subject of detailed investigation, identifying it as a novel agonist for insect odorant receptors (ORs). mdpi.comnih.gov The insect olfactory process involves the interaction of odorant molecules with ORs on the insect's antennae, triggering electrical signals that influence behavior. mdpi.comnih.govnih.gov A crucial component of this system is the highly conserved odorant receptor coreceptor (Orco). mdpi.comresearchgate.net

Studies using oocytes from the fruit fly, Drosophila melanogaster, expressing various odorant receptors, have confirmed that 2,4-di-tert-butylphenol specifically interacts with the Orco subunit, acting as an agonist. mdpi.comnih.gov Its activation of the Orco homomeric receptor is concentration-dependent. mdpi.com The half-maximal effective concentration (EC₅₀) value for this activation was determined to be 13.4 ± 3.0 μM. mdpi.comnih.gov

To pinpoint the exact binding location, point mutation experiments were performed. mdpi.comnih.gov These experiments revealed that the Tryptophan (W) residue at position 146 of the Orco subunit is the specific binding site for 2,4-di-tert-butylphenol. mdpi.comnih.gov When the W146 residue was mutated to alanine (B10760859) (W146A), the activity of 2,4-di-tert-butylphenol was completely abolished, confirming that this residue is essential for the interaction. mdpi.comnih.govnih.gov This molecular-level analysis provides a basis for understanding how this compound stimulates the odorant sensing system in insects. mdpi.com

| Receptor/Subunit | Ligand | Test System | Key Interacting Residue | Interaction Mode | Measured Activity (EC₅₀) |

|---|---|---|---|---|---|

| Odorant Receptor Co-receptor (Orco) | 2,4-Di-tert-butylphenol | Drosophila melanogaster oocytes | W146 | Agonist; Specific binding mdpi.comnih.gov | 13.4 ± 3.0 μM mdpi.comnih.gov |

Research Applications and Utility in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Transformations

2,4-Di-tert-butylphenol's utility as a versatile intermediate stems from the reactivity of its phenolic hydroxyl group and the influence of its bulky alkyl substituents. It is a foundational molecule for building more complex structures with tailored properties for industrial applications. wikipedia.orggoogle.com

2,4-Di-tert-butylphenol (B135424) is a starting material for the synthesis of various complex organic molecules. Its structural framework is incorporated into larger molecules designed for specific functions, including active pharmaceutical ingredients (APIs). vinatiorganics.com For instance, it is used in the synthesis of probucol (B1678242) and nicanartine. vinatiorganics.com The compound's reactivity allows for modifications, such as formylation, to produce intermediates like 3,5-di-tert-butyl salicylaldehyde, a crucial component in the synthesis of other complex systems. semanticscholar.org Research has also explored its alkylation with other molecules, such as cinnamyl alcohol, in the presence of specialized catalysts to create new, more complex phenolic structures. sigmaaldrich.com In one study, 2,4-di-tert-butylphenol was used as a test substrate to investigate radical carbon-carbon coupling reactions, where it dimerizes to form a distinct C-C linked product. researchgate.net

A dominant application of 2,4-di-tert-butylphenol is in the production of the high-performance antioxidant tris(2,4-di-tert-butylphenyl)phosphite, commercially known as Antioxidant 168. vinatiorganics.comquickcompany.in This compound is a widely used secondary antioxidant in the stabilization of polymers such as polyolefins, polyethylene (B3416737), and polypropylene (B1209903). vinatiorganics.comepa.gov

3 C₁₄H₂₂O + PCl₃ → (C₁₄H₂₁O)₃P + 3 HCl

This transformation converts three molecules of 2,4-di-tert-butylphenol and one molecule of phosphorus trichloride (B1173362) into one molecule of the desired phosphite (B83602) antioxidant and hydrogen chloride as a byproduct.

Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite

| Reactant 1 | Reactant 2 | Product | Key Process Feature | Reference |

|---|---|---|---|---|

| 2,4-Di-tert-butylphenol | Phosphorus trichloride | Tris(2,4-di-tert-butylphenyl)phosphite | Carried out in the absence of solvent in a multi-stage process. | google.comgoogle.com |

| 2,4-Di-tert-butylphenol | Phosphorus trichloride | Tris(2,4-di-tert-butylphenyl)phosphite | Uses dibutylamine (B89481) as a base and xylene as a solvent. | quickcompany.in |

2,4-Di-tert-butylphenol is a key precursor for manufacturing phenolic benzotriazole-type ultraviolet (UV) absorbers, which are critical additives for protecting polymers from photodegradation. wikipedia.orgvinatiorganics.com These stabilizers function by absorbing harmful UV radiation and dissipating it as thermal energy, thus preserving the integrity of the material. cymitquimica.com

An important example is the synthesis of UV-327, chemically known as 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. nih.govaccustandard.com In this synthesis, the 2,4-di-tert-butylphenol moiety is coupled with a chlorinated benzotriazole (B28993) structure. The resulting molecule combines the UV-absorbing capability of the benzotriazole core with the solubility and compatibility characteristics imparted by the substituted phenol (B47542). nih.gov These UV absorbers are used in a variety of polymers, including polyethylene phthalate, to extend their lifespan when exposed to sunlight. nih.gov

Catalyst Synthesis and Ligand Design

The sterically demanding nature of the tert-butyl groups in 2,4-di-tert-butylphenol makes it an excellent building block for designing specialized ligands for metal-based catalysts. wikipedia.org These bulky groups help create a specific chiral environment around a metal center, which is crucial for enantioselective catalysis.

2,4-Di-tert-butylphenol is an essential starting material in the synthesis of the ligand for Jacobsen's catalyst, a manganese-based coordination complex renowned for its ability to perform asymmetric epoxidation of alkenes. wikipedia.orgwikipedia.org The synthesis of the catalyst's salen-type ligand begins with the formylation of 2,4-di-tert-butylphenol to produce 3,5-di-tert-butyl salicylaldehyde. semanticscholar.org

This aldehyde is then reacted with a chiral diamine, such as 1,2-diaminocyclohexane, to form the Schiff base ligand. wikipedia.org The bulky 3,5-di-tert-butyl groups on the salicylidene rings are critical as they amplify the asymmetry around the manganese(III) metal center, enabling the catalyst to control the stereochemical outcome of the epoxidation reaction. semanticscholar.orgwikipedia.org This steric bulk defines the optimal trajectory for the approaching alkene, leading to high enantioselectivity. semanticscholar.org

Role in Jacobsen's Catalyst Synthesis

| Starting Material | Intermediate | Final Component | Function of tert-Butyl Groups | Reference |

|---|---|---|---|---|

| 2,4-Di-tert-butylphenol | 3,5-di-tert-butyl salicylaldehyde | Salen Ligand | Amplify asymmetry and control substrate approach. | semanticscholar.orgwikipedia.org |

2,4-Di-tert-butylphenol can be used to form metal phenolate (B1203915) complexes, which have applications in catalysis, particularly in polymerization reactions. While specific research on calcium and strontium phenolates derived from 2,4-DTBP is not extensively detailed in the provided context, the formation of aluminum phenolates is a well-established example of this chemistry. Aluminum phenolate, generated from the reaction of aluminum with phenol, is used as a catalyst for the alkylation of phenols with isobutene—the very reaction that can produce 2,4-di-tert-butylphenol itself. prepchem.com This demonstrates the principle of using metal phenolates as catalysts in organic transformations. These complexes act as Lewis acids and can initiate or control polymerization processes. The bulky di-tert-butylphenolate ligand can influence the stereochemistry and properties of the resulting polymer.

Application in Polymer Chemistry

2,4-Di-tert-butylphenol (2,4-DTBP) is a significant organic compound utilized in polymer chemistry, primarily valued for its antioxidant properties. vinatiorganics.comnih.gov As a sterically hindered phenol, it plays a crucial role in preventing the degradation of polymers, thereby extending their lifespan and maintaining their physical properties. researchgate.netchemicalland21.com Its utility is most prominent as an intermediate in the synthesis of more complex and widely used stabilizers. vinatiorganics.comwikipedia.orgnih.gov

Stabilizer and Antioxidant in Polymer Production

The principal application of 2,4-di-tert-butylphenol in the polymer industry is as a key building block for the production of high-performance antioxidants. vinatiorganics.comnih.gov It is a precursor for manufacturing antioxidants such as tris(2,4-di-tert-butylphenyl)phosphite, a secondary antioxidant known commercially as Antioxidant 168. vinatiorganics.comspecialchem.com This phosphite antioxidant is extensively used, often in synergy with primary phenolic antioxidants, to protect a wide range of polymers during high-temperature processing and long-term use. vinatiorganics.comspecialchem.com

Hindered phenolic compounds like 2,4-DTBP function as primary antioxidants by acting as free-radical scavengers. chemicalland21.com During the autoxidation process of polymers, which is initiated by heat, light, or mechanical stress, highly reactive peroxy radicals are formed. These radicals propagate a chain reaction that leads to the degradation of the polymer backbone. 2,4-DTBP can donate a hydrogen atom from its hydroxyl group to these peroxy radicals, neutralizing them and terminating the degradation cycle. researchgate.netchemicalland21.comresearchgate.net The bulky tert-butyl groups at the ortho and para positions of the phenol ring provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating further unwanted reactions. chemicalland21.comresearchgate.net

This stabilizing action is critical for various hydrocarbon-based polymers that are susceptible to thermo-oxidative degradation. vinatiorganics.comresearchgate.net

Table 1: Application of 2,4-Di-tert-butylphenol as a Stabilization Intermediate in Polymers

| Polymer Type | Application of 2,4-DTBP Derivative | Function |

| Polypropylene (PP) | Intermediate for antioxidants like Antioxidant 168. vinatiorganics.com | Prevents thermal degradation during processing and use. researchgate.net |

| Polyethylene (PE) | Intermediate for antioxidants like Antioxidant 168. vinatiorganics.com | Acts as a stabilizer, particularly synergistic with phosphites. specialchem.com |

| Polystyrene (PS) | Intermediate for antioxidants. vinatiorganics.com | Inhibits oxidative processes, enhancing shelf life. researchgate.net |

| Other Polyolefins | Intermediate for a wide range of stabilizers. vinatiorganics.com | Provides protection against thermo-oxidative degradation. researchgate.net |

| Synthetic Rubbers | Derivatives like 4,4ʹ-bis(2,6-di-tert-butylphenol) are used. | Offers effective protection against chemical aging. researchgate.net |

Role in Alkylene Succinic Anhydride Synthesis

The synthesis of alkylene succinic anhydrides (ASA) involves the high-temperature reaction of an alkene with maleic anhydride, a process known as the Alder-ene reaction. wikipedia.org This reaction is typically conducted at temperatures exceeding 200°C, which can lead to several competing side reactions, including oxidation, condensation, and polymerization. wikipedia.orgresearchgate.net These undesirable reactions reduce the yield of the desired ASA and negatively impact the final product's quality, particularly its color and viscosity. wikipedia.orgresearchgate.net

To mitigate these issues, polymerization inhibitors and antioxidants are added to the reaction mixture. wikipedia.org Phenolic antioxidants are particularly effective in this role. wikipedia.orggoogle.com By scavenging free radicals that initiate polymerization, these additives suppress the formation of unwanted polymers from the reactants. wikipedia.org The use of sterically hindered substituted phenols as primary antioxidants during ASA preparation is a documented strategy. google.com For instance, patents describe the use of compounds like 4,4'-methylenebis(2,6-di-tert-butyl-phenol) to improve the process. google.com

Combining a phenolic antioxidant with a reducing agent, such as a trialkyl phosphite, has been shown to achieve a significant lightening of the product color and a reduction in tar formation. wikipedia.org Although 2,4-di-tert-butylphenol is a classic example of a sterically hindered phenol, the literature more broadly refers to the utility of this class of compounds in ASA synthesis to ensure high purity and better product quality by preventing the formation of undesirable byproducts. wikipedia.orggoogle.com

Mechanistic Insights into Bioactivity from a Chemical Perspective

Antioxidant Mechanisms and Free Radical Scavenging Properties

2,4-DTBP is recognized for its antioxidant capabilities, which are fundamental to many of its biological effects. medchemexpress.comnih.gov Its primary mechanism of action is as a free radical scavenger, breaking the autocatalytic cycle of oxidation. chemicalland21.com This process is governed by the specific arrangement of its hydroxyl and tert-butyl groups. The compound has demonstrated dose-dependent scavenging of ABTS radical anions and shows significant antioxidant activity in various assays. nih.govresearchgate.net

The cornerstone of the antioxidant activity of 2,4-DTBP, like other phenolic compounds, is the hydroxyl (-OH) group attached to the aromatic ring. researchgate.net This group can readily donate its hydrogen atom to a reactive free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. chemicalland21.comresearchgate.netnih.gov This process is known as Hydrogen Atom Transfer (HAT). nih.govacs.org The presence of the -OH group makes the molecule an effective primary antioxidant. chemicalland21.com Phenols are well-established hydrogen donors in HAT reactions with various free radicals. rsc.org The efficiency of this donation is influenced by the stability of the phenoxy radical that is formed as a result. researchgate.net

Upon donating a hydrogen atom, 2,4-DTBP is converted into a phenoxy radical. The stability of this radical is crucial, as a more stable radical is less likely to initiate new oxidation reactions. The two bulky tert-butyl groups at the ortho (position 2) and para (position 4) positions play a critical role in stabilizing this phenoxy radical. vinatiorganics.com These sterically hindering groups protect the radical, making it less reactive. researchgate.netvinatiorganics.com This structural feature is common in many synthetic phenolic antioxidants, such as Butylated hydroxytoluene (BHT), where tert-butyl groups are known to shield the hydroxyl group and stabilize the resulting radical after hydrogen donation. vinatiorganics.commdpi.com This stabilization helps to effectively quench active free radicals and halt the propagation of processes like lipid peroxidation. vinatiorganics.com

Table 1: Free Radical Scavenging Activity of 2,4-Di-tert-butylphenol (B135424)

| Assay Type | Max. Scavenging Activity (%) | Concentration | IC50 Value |

|---|---|---|---|

| DPPH Radical Scavenging | 86.4% | 1000 µg/mL | 60 µg/mL |

| ABTS Radical Scavenging | 89.4% | 1000 µg/mL | 17 µg/mL |

| Metal Chelating Activity | 85.0% | 1000 µg/mL | 20 µg/mL |

Data sourced from a study on 2,4-DTBP isolated from endophytic Streptomyces KCA-1. thaiscience.info

Antimicrobial Activities and Proposed Chemical Interactions

2,4-DTBP exhibits a broad spectrum of antimicrobial activities, targeting various fungi and bacteria. researchgate.netresearchgate.net The proposed mechanisms often involve the disruption of cellular structures and key biological processes, which can be linked back to the compound's chemical properties.

2,4-DTBP has demonstrated significant antifungal properties against a range of pathogenic fungi. researchgate.net A primary mechanism is the inhibition of spore germination and mycelial (hyphal) growth. mdpi.comresearchgate.net

Against Fusarium oxysporum : The compound completely inhibits spore germination by preventing the formation of a normal germ tube, which leads to abnormal branching and swelling of the hyphae. mdpi.com It is proposed that 2,4-DTBP may bind to β-tubulin in microtubules, inhibiting their assembly and disrupting their dynamic instability, which is critical for fungal growth. mdpi.com

Against Aspergillus species : It effectively reduces mycelial growth and conidial germination in species like Aspergillus niger and Aspergillus flavus. mdpi.com Complete inhibition of mycelial growth of A. flavus was observed at 100 µg/L, and conidial germination was completely inhibited at 200 µg/L. mdpi.com

Against Candida albicans : 2,4-DTBP inhibits and disrupts biofilm formation, a key virulence factor. nih.govscispace.com This is achieved by inhibiting the development of hyphae, which are crucial for the initial adhesion of the fungus. nih.gov It also inhibits the production of virulence-related enzymes such as hemolysins and phospholipases. nih.govscispace.com

Against Ustilaginoidea virens : The compound has been shown to destroy the cell wall and cell membrane integrity and disrupt cellular redox homeostasis, ultimately causing fungal cell death. nih.gov

The antifungal action of 2,4-DTBP appears to be correlated with its antioxidant activity, as it can inhibit the production of reactive oxygen species (ROS) in some fungi. mdpi.com

Table 2: Antifungal Spectrum of 2,4-Di-tert-butylphenol

| Fungal Species | Observed Effect | Reference |

|---|---|---|

| Fusarium oxysporum | Inhibition of spore germination and hyphal growth. | mdpi.com |

| Aspergillus niger | Prevention of mycelial growth. | mdpi.comscholar9.com |

| Penicillium chrysogenum | Prevention of mycelial growth. | mdpi.comscholar9.com |

| Candida albicans | Inhibition and disruption of biofilms; inhibition of hyphal development. | nih.govscispace.com |

| Phytophthora capsici | Reduced mycelial growth by ~50% at 100 µg/mL. | mdpi.com |

| Ustilaginoidea virens | Strong antifungal activity with an EC50 of 0.087 mmol/L; destruction of cell wall and membrane. | nih.gov |

2,4-DTBP is also an effective agent against several pathogenic bacteria, including multidrug-resistant strains. mdpi.com

Against Pseudomonas aeruginosa : This compound has been shown to inhibit quorum sensing (QS), a cell-to-cell communication system that regulates virulence factors and biofilm formation. frontiersin.orgnih.govnih.gov By treating P. aeruginosa with 2,4-DTBP, the secretion of virulence factors and the formation of biofilms are substantially reduced in a dose-dependent manner. frontiersin.orgnih.gov Computational studies suggest that 2,4-DTBP can bind to the QS receptors LasR and RhlR, thereby blocking the signaling pathway. frontiersin.orgnih.gov It has also shown synergistic effects when used with antibiotics like ampicillin (B1664943) against this bacterium. frontiersin.orgnih.gov

Against Cutibacterium acnes : Identified as an active antimicrobial agent in propolis, 2,4-DTBP inhibits the growth of C. acnes, a bacterium implicated in acne, at a concentration of 16 µg/mL. mdpi.commct-aixmarseille.frnih.gov Its anti-inflammatory properties further suggest its potential to manage the overgrowth of this bacterium in skin conditions. mdpi.com

Against other bacteria : The compound has also demonstrated bioactivity against multidrug-resistant Staphylococcus aureus. mdpi.comresearchgate.net

The antibacterial mechanism against Ralstonia solanacearum involves inhibiting growth, altering morphology, and impeding biofilm formation and motility by interfering with membrane permeability and energy production. nih.gov

Inhibition of Biofilm Formation and Quorum Sensing

Research has extensively documented the role of 2,4-di-tert-butoxyphenol as an inhibitor of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. By disrupting QS, this compound effectively curtails the formation of biofilms, which are structured communities of microbial cells enclosed in a self-produced polymeric matrix. These biofilms are notoriously resistant to antimicrobial agents and host immune responses.

In the opportunistic pathogen Pseudomonas aeruginosa, this compound has been shown to significantly reduce the production of various virulence factors and biofilm formation in a dose-dependent manner. nih.govnih.gov Mechanistically, it achieves this by downregulating the expression of key quorum sensing-related genes, namely lasI, lasR, rhlI, and rhlR. nih.govnih.gov Computational modeling studies further support these findings, predicting that this compound can bind to the LasR and RhlR proteins, which are critical transcriptional regulators in the P. aeruginosa QS network. nih.gov This interaction likely prevents the binding of their natural autoinducers, thereby disrupting the entire signaling cascade. The inhibition of QS by this compound also leads to a reduction in the secretion of virulence factors such as pyocyanin, chitinase, LasA protease, and LasB elastase. nih.govresearchgate.net

The anti-biofilm activity of this compound is not limited to bacteria. In the opportunistic fungus Candida albicans, the compound has been shown to be effective in both preventing the formation of and disrupting established biofilms. mdpi.comnih.govnih.gov A key mechanism behind this activity is the inhibition of hyphal development, a crucial step for the initial adhesion and structural integrity of C. albicans biofilms. mdpi.comnih.gov By impeding the morphological transition from yeast to hyphal form, this compound hinders the ability of the fungus to form robust biofilm structures. mdpi.comnih.gov

Table 1: Effects of this compound on Biofilm and Quorum Sensing

| Organism | Key Effects | Mechanism of Action | References |

|---|

| Pseudomonas aeruginosa | - Reduces biofilm formation

lasI, lasR, rhlI, rhlR) | Binds to quorum sensing receptors LasR and RhlR | nih.govnih.govresearchgate.net |

| Candida albicans | - Inhibits biofilm formationChemical Basis of Insect Olfactory Receptor Agonism

Beyond its antimicrobial properties, this compound exhibits intriguing activity as an agonist for insect olfactory receptors, suggesting its potential for modulating insect behavior. This interaction is rooted in the specific chemical features of the molecule that allow it to bind to and activate components of the insect olfactory system.

Interaction with Insect Orco Subunit and Residue Specificity

The insect olfactory system relies on odorant receptors (ORs), which are typically heterodimers composed of a variable odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco. nih.gov The Orco subunit is crucial for the function and localization of the OR complex. nih.gov

Studies on Drosophila melanogaster have revealed that this compound acts as an agonist, directly interacting with the Orco subunit. nih.gov This interaction is specific, as other compounds like 2-heptanone (B89624) and octanol (B41247) did not activate the Orco homomeric channel under the same experimental conditions. nih.gov The activation by this compound is concentration-dependent. nih.gov

Protein-ligand docking models and subsequent point mutation experiments have pinpointed the specific binding site of this compound within the Orco subunit. nih.gov The tryptophan residue at position 146 (W146) has been identified as a critical site for this interaction. nih.gov When this residue was mutated to alanine (B10760859) (W146A), the agonistic activity of this compound was significantly diminished, confirming the specificity of this binding site. nih.gov Further analysis of the interaction pocket indicates that other residues, including T76, T150, and R178, also contribute to the binding of this compound within the Orco subunit. nih.gov

Table 2: Interaction of this compound with the Insect Orco Subunit

| Feature | Description | References |

|---|---|---|

| Target Receptor | Odorant receptor co-receptor (Orco) | nih.gov |

| Mode of Action | Agonist | nih.gov |

| Key Interacting Residue | W146 | nih.gov |

| Other Interacting Residues | T76, T150, R178 | nih.gov |

| Functional Effect | Activation of the Orco homomeric channel | nih.gov |

Implications for Pest Control Strategies

The specific agonistic activity of this compound on the highly conserved insect Orco subunit has significant implications for the development of novel pest control strategies. nih.gov Because the Orco subunit is essential for olfaction across a wide range of insect species, compounds that target this protein could have broad applicability. nih.gov

As an agonist, this compound could be utilized as a chemoattractant. nih.gov This opens up possibilities for its use in "attract-and-kill" or "lure-and-trap" strategies, where the compound draws pests to a location containing an insecticide or a trap. This approach can be more targeted and environmentally friendly than broad-spectrum pesticide application.

Furthermore, the identification of a specific binding site on the Orco subunit provides a molecular basis for designing new and more potent insect attractants or repellents. nih.gov By understanding the chemical features of this compound that are critical for binding, it may be possible to synthesize analogs with enhanced affinity or altered activity. The insect-specific nature of the Orco receptor makes it an attractive target for developing control agents that have minimal impact on non-target organisms, such as humans and other mammals. nih.gov The compound has also been investigated for its herbicidal and antifungal activities against agricultural pests, further highlighting its potential in crop protection. nih.govnih.gov

Environmental Transformation and Degradation Pathways of 2,4 Di Tert Butylphenol

Biodegradation Studies in Aquatic and Soil Environments

The breakdown of 2,4-di-tert-butylphenol (B135424) in natural settings is significantly influenced by microbial activity. Both aquatic and terrestrial microorganisms have demonstrated the capacity to degrade this compound, though the efficiency of this process is subject to various environmental factors.

Microbial Degradation Processes and Key Strains Involved

A number of bacterial strains capable of degrading 2,4-DTBP have been isolated and identified, primarily from industrial wastewater, indicating microbial adaptation to this contaminant. Research has demonstrated that these microorganisms can utilize 2,4-DTBP as a source of carbon and energy. spectrabase.com

Key bacterial strains that have been identified for their notable degradative capabilities include:

Pandoraea sp.

Lysinibacillus sp.

Serratia sp.

Bacillus sp. spectrabase.com

Among these, Lysinibacillus sp. has shown exceptional efficiency, achieving up to 89.31% degradation of 2,4-DTBP over a seven-day incubation period. spectrabase.com Other bacteria, such as Streptomyces species and Pseudomonas monteilii, are also known to metabolize this compound. The presence of such diverse microbial communities in contaminated environments suggests a natural potential for the attenuation of 2,4-DTBP.

Table 1: Degradation Efficiency of 2,4-DTBP by Different Bacterial Strains

| Bacterial Strain | Degradation Percentage after 7 Days (%) | Source of Isolation |

|---|---|---|

| Lysinibacillus sp. (Isolate D3) | 89.31 | Industrial Wastewater |

| Pandoraea sp. (Isolate D2) | 82.24 | Industrial Wastewater |

| Serratia sp. (Isolate D5) | 80.42 | Industrial Wastewater |

| Bacillus sp. (Isolate D7) | 74.13 | Industrial Wastewater |

Identification of Degradation Products (e.g., 3,5-Di-tert-butylcatechol)

The microbial breakdown of 2,4-DTBP proceeds through various metabolic pathways, leading to the formation of several intermediate compounds. Analysis using gas chromatography-mass spectrometry (GC-MS) has revealed that the degradation process involves key steps such as hydroxylation and oxidation. spectrabase.com

Identified metabolites include hydroxylated derivatives and di-tert-butyl-catechol. spectrabase.com While the formation of di-tert-butyl-catechol has been confirmed, specific isomeric identification, such as 3,5-di-tert-butylcatechol, from the microbial degradation of 2,4-di-tert-butylphenol is not explicitly detailed in the reviewed literature. The metabolic pathways appear to involve the initial enzymatic attack on the phenol (B47542) ring, leading to the formation of these more polar and typically less toxic intermediates, which can then be further broken down.

Persistence in Natural Systems

The persistence of 2,4-di-tert-butylphenol in the environment is variable and depends heavily on the specific conditions of the ecosystem. Its presence in the environment is a concern due to its potential for bioaccumulation and toxicity. spectrabase.com

In aquatic environments, the compound's persistence is influenced by factors such as adsorption to sediment and suspended solids. The estimated volatilization half-life of 2,4-DTBP from a model river is approximately 1.6 days, and from a model lake, it is 16 days. nist.gov However, when adsorption to particulate matter is taken into account, the volatilization half-life from a model pond can be significantly longer, extending to 120 months. nist.gov

In soil, microbial activity plays a critical role in the persistence of 2,4-DTBP. In soils with high microbial activity, such as silt loam, the compound can be rapidly detoxified. acs.org Conversely, in soils with lower microbial populations, like sandy loam, 2,4-DTBP can remain phytotoxic for extended periods, with significant growth inhibition of certain plants observed for as long as 10 weeks. acs.org This highlights the crucial role of soil type and microbial health in the natural attenuation of this contaminant.

Table 2: Estimated Environmental Persistence of 2,4-Di-tert-butylphenol

| Environment | Parameter | Estimated Value |

|---|---|---|

| Model River | Volatilization Half-life | 1.6 days |

| Model Lake | Volatilization Half-life | 16 days |

| Model Pond (with adsorption) | Volatilization Half-life | 120 months |

| Silt Loam Soil | Persistence | Rapid detoxification |

| Sandy Loam Soil | Persistence | Remains phytotoxic for at least 10 weeks |

Photodegradation Mechanisms and Kinetics

In addition to biodegradation, photodegradation processes, driven by sunlight, can contribute to the transformation of 2,4-di-tert-butylphenol in the environment, particularly in surface waters.

Direct Photolysis Under UV Irradiation